R(+)-Gomisin M1

描述

R(+)-Gomisin M1 is a lignan compound derived from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of R(+)-Gomisin M1 typically involves the extraction from Schisandra chinensis fruit followed by purification processes. The extraction is usually performed using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the compound. Optimized conditions for temperature, solvent concentration, and extraction time are crucial for maximizing yield.

化学反应分析

Types of Reactions: R(+)-Gomisin M1 undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

科学研究应用

Scientific Research Applications

R(+)-Gomisin M1 has been investigated in several key areas:

Chemistry

- Reference Compound : It serves as a reference compound in the study of lignans and their chemical properties.

- Synthesis Studies : Research on its synthesis involves extraction from Schisandra chinensis followed by purification techniques such as high-performance liquid chromatography (HPLC) .

Biology

- Oxidative Stress Modulation : Studies indicate that this compound can modulate biological pathways related to oxidative stress, enhancing the activity of antioxidant enzymes .

- Cellular Mechanisms : It has shown potential in inducing apoptosis in cancer cells, particularly through mechanisms involving reactive oxygen species (ROS) generation .

Medicine

- Hepatoprotective Effects : this compound is being explored for its ability to protect liver cells from damage caused by toxins, including carbon tetrachloride (CCl4) .

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit the proliferation of hepatocellular carcinoma (HCC) cells by targeting specific molecular pathways .

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly scavenges free radicals and enhances the expression of antioxidant enzymes in liver cells. This activity was linked to reduced oxidative stress markers in treated subjects.

Case Study 2: Hepatoprotective Mechanism

In animal models exposed to CCl4, administration of this compound resulted in notable reductions in liver enzyme levels, indicating protective effects against liver damage. The compound modulated detoxification enzymes, contributing to improved liver function .

Case Study 3: Anti-Cancer Properties

Research involving human ovarian cancer cells showed that this compound induced apoptosis through ROS-mediated pathways. The compound increased the population of apoptotic cells significantly compared to controls, highlighting its potential as an anti-cancer agent .

作用机制

The mechanism of action of R(+)-Gomisin M1 involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and mediators.

Hepatoprotective Mechanism: this compound enhances liver function by modulating detoxification enzymes and reducing oxidative damage.

相似化合物的比较

- Schisandrin A

- Schisandrin B

- Schisandrin C

Comparison: R(+)-Gomisin M1 is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Compared to other lignans like Schisandrin A, B, and C, this compound exhibits stronger antioxidant and hepatoprotective properties, making it a valuable compound for therapeutic applications.

生物活性

R(+)-Gomisin M1 is a lignan compound derived from the fruit of Schisandra chinensis , a plant traditionally used in Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and hepatoprotective properties. This article synthesizes current research findings on the biological activities of this compound, supported by data tables and case studies.

Overview of Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Antioxidant Activity : It scavenges free radicals and enhances the expression of antioxidant enzymes.

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and mediators, contributing to its potential in treating inflammatory diseases.

- Hepatoprotective Mechanism : this compound modulates detoxification enzymes and reduces oxidative damage in liver cells.

The mechanisms through which this compound exerts its effects include:

- Scavenging Free Radicals : By neutralizing reactive oxygen species (ROS), it protects cells from oxidative stress.

- Regulation of Cytokines : It downregulates pro-inflammatory cytokines, thereby reducing inflammation.

- Modulation of Cellular Pathways : The compound influences pathways such as NF-kB and TLR4, which are critical in inflammatory responses and cell survival.

Antitumor Activity

This compound has been investigated for its antitumor properties, particularly against hepatocellular carcinoma (HCC). A study demonstrated that this compound inhibited the proliferation and migration of HCC cells. The mechanism involved modulation of miRNA expression through interaction with TAR RNA-binding protein 2 (TRBP), which is crucial for miRNA biogenesis .

Anti-HIV Properties

Research indicates that this compound possesses anti-HIV activity. It has shown significant inhibitory effects against HIV-1 with promising EC50 values, indicating potential as an antiviral agent .

Hepatoprotective Effects

In vitro studies using HepG2 cells revealed that this compound significantly reduces cell viability at higher concentrations, indicating its potential in inducing apoptosis in liver cancer cells. The compound was shown to enhance liver function by modulating detoxification pathways and reducing oxidative damage .

Data Table: Summary of Biological Activities

Case Study 1: Hepatocellular Carcinoma

In a controlled study, HepG2 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (80-320 µM). Morphological analysis confirmed cell death correlating with treatment concentration .

Case Study 2: Anti-HIV Activity

A study assessing the antiviral effects of this compound on HIV-infected cells showed a marked reduction in viral load. The compound's efficacy was evaluated using a cytopathic effect assay, demonstrating its potential as a therapeutic agent against HIV .

属性

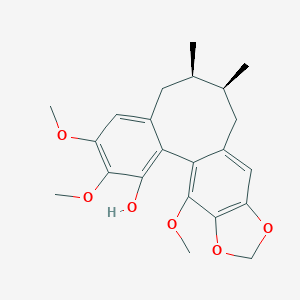

IUPAC Name |

4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPBGDUYKEQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318545 | |

| Record name | Gomisin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82467-50-3 | |

| Record name | Gomisin M1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Gomisin M1?

A1: Gomisin M1 has shown promising anti-HIV [, ] and antitumor activities []. It demonstrates inhibitory activity against HIV-1, with promising EC50 and therapeutic index (TI) values []. Additionally, it has been identified as a potential therapeutic agent against hepatocellular carcinoma (HCC) due to its ability to inhibit the proliferation, migration, and invasion of HCC cells [].

Q2: What is the mechanism of action for Gomisin M1's anti-cancer activity?

A2: Research suggests that Gomisin M1 targets TAR RNA-binding protein 2 (TRBP), a protein involved in miRNA biogenesis []. By modulating TRBP activity, Gomisin M1 influences miRNA expression profiles, ultimately leading to the suppression of tumor growth [].

Q3: Have any structure-activity relationship (SAR) studies been conducted on Gomisin M1?

A3: Yes, SAR studies have explored the impact of structural modifications on Gomisin M1's activity. Research indicates that the biphenyl configuration in Gomisin M1 has a minimal effect on its antiviral activity []. Additionally, simplification of the Gomisin M1 structure has led to the identification of derivatives, such as compound 24, with enhanced anti-HIV activity and lower toxicity profiles []. Another study focused on modifying the B ring system of the related compound eriocalyxin B, revealing that the α, β-unsaturated ketone in the A-ring is crucial for anti-tumor activity [].

Q4: From which natural sources has Gomisin M1 been isolated?

A4: Gomisin M1 was first isolated from the fruits of the Chinese medicinal herb Schisandra chinensis []. It has since been found in other species, including Schisandra rubriflora [] and Schisandra grandiflora [], highlighting its presence in various Schisandra species. Interestingly, Gomisin M1 has been isolated from different parts of Schisandra chinensis, including the fruits [], stem [], and leaves [].

Q5: Are there any synthetic routes available for producing Gomisin M1?

A5: While the provided abstracts don't delve into specific synthetic procedures for Gomisin M1, they highlight the synthesis of various derivatives []. One study mentions the completion of B, C, and D ring synthesis for a model molecule (compound 12) of the related diterpene Przewalskin B using cyclohexanone as a starting material []. The synthesis of Przewalskin B's A and B rings was also explored using isobutyraldehyde and methyl vinyl ketone (MVK) via a Diels-Alder reaction []. These efforts suggest ongoing exploration of synthetic routes for dibenzocyclooctadiene lignans like Gomisin M1.

Q6: What are the potential applications of Gomisin M1 based on the current research?

A6: Gomisin M1's potent anti-HIV and antitumor activities position it as a potential candidate for developing novel therapeutics [, ]. Further research is needed to fully understand its pharmacological properties and evaluate its safety and efficacy in clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。